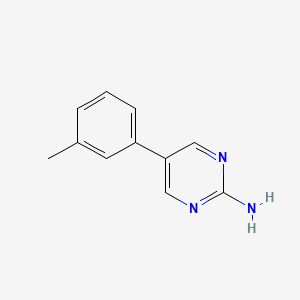

5-(m-Tolyl)pyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-methylphenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-8-3-2-4-9(5-8)10-6-13-11(12)14-7-10/h2-7H,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPJHSKNKONPSBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CN=C(N=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661690 | |

| Record name | 5-(3-Methylphenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-42-1 | |

| Record name | 5-(3-Methylphenyl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914349-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Methylphenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(m-Tolyl)pyrimidin-2-amine synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-(m-Tolyl)pyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-aryl-2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide provides a comprehensive overview of the principal synthetic pathway to a key derivative, this compound. We delve into the strategic application of the Suzuki-Miyaura cross-coupling reaction, offering a detailed examination of the reaction mechanism, optimization of experimental conditions, and step-by-step protocols for the synthesis of necessary precursors and the final coupling step. The causality behind experimental choices, from catalyst selection to reaction workup, is explained to provide researchers with a robust and reproducible methodology.

Introduction: The Significance of the 2-Aminopyrimidine Scaffold

The pyrimidine ring system is a cornerstone in the development of novel therapeutics, largely due to its presence in the nucleobases of DNA and RNA.[1] Its unique physicochemical properties, including its capacity for hydrogen bonding and its role as a bioisostere for other aromatic systems, make it an exceptionally versatile scaffold in drug design.[1][2] The 2-aminopyrimidine moiety, in particular, is prevalent in a wide array of biologically active compounds, exhibiting activities such as antimicrobial, antiviral, and anti-cancer effects.[2][3]

This compound serves as a crucial building block or final compound in various research and development programs. Its synthesis, therefore, requires a reliable, efficient, and scalable pathway. This guide focuses on the most effective and widely adopted method: the palladium-catalyzed Suzuki-Miyaura cross-coupling.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of the target molecule, this compound, points to a carbon-carbon bond formation as the key strategic step. This disconnection between the pyrimidine C5 position and the tolyl ring immediately suggests a cross-coupling reaction.

Caption: Retrosynthetic approach for this compound.

This analysis identifies two key precursors: an electrophilic 2-amino-5-halopyrimidine (typically 2-amino-5-bromopyrimidine) and a nucleophilic organoborane reagent (m-tolylboronic acid). The Suzuki-Miyaura reaction is the ideal choice for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required reagents.

Primary Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling

The construction of the C5-aryl bond is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction has become a cornerstone of modern organic synthesis for its reliability in forming C-C bonds.[4][5]

The Catalytic Cycle: Mechanism of Action

Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction. The cycle involves three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-amino-5-bromopyrimidine, forming a Pd(II) complex.

-

Transmetalation: The m-tolyl group is transferred from the boronic acid to the palladium center. This step is facilitated by a base, which activates the organoboron species.

-

Reductive Elimination: The two organic fragments (the pyrimidine and tolyl groups) couple and are expelled from the palladium center, regenerating the Pd(0) catalyst and forming the final product.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Synthesis of Precursors

While m-tolylboronic acid is readily available commercially, the synthesis of the key intermediate, 2-amino-5-bromopyrimidine, is a critical first step.

Precursor 1: 2-Amino-5-bromopyrimidine

This intermediate is prepared by the electrophilic bromination of 2-aminopyrimidine. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it is a solid, easy to handle, and provides high yields under mild conditions.[6]

Experimental Protocol: Synthesis of 2-Amino-5-bromopyrimidine[6]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-aminopyrimidine (1.0 eq).

-

Dissolution: Dissolve the starting material in a suitable solvent such as acetonitrile (approx. 10 mL per gram of starting material).

-

Cooling: Cool the solution in an ice-water bath to 0°C.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.05-1.1 eq) portion-wise to the cooled solution, ensuring the temperature remains low. The reaction should be protected from light.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Add water to the residue and stir. The product will precipitate as a solid. Collect the solid by suction filtration, wash with cold water, and dry in vacuo to yield 2-amino-5-bromopyrimidine as a white to pale yellow solid. Yields are typically high (e.g., 97%).[6]

| Parameter | Condition | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a source of electrophilic bromine (Br+). Safer and easier to handle than liquid bromine. |

| Solvent | Acetonitrile | A polar aprotic solvent that dissolves the reactants well without interfering with the reaction. |

| Temperature | 0°C to Room Temp. | Initial cooling controls the exothermicity of the reaction. |

| Stoichiometry | Slight excess of NBS | Ensures complete consumption of the starting material. |

The Final Coupling Step

With both precursors in hand, the final Suzuki-Miyaura coupling can be performed. The choice of catalyst, ligand, base, and solvent are critical for achieving high yields. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a highly effective and commonly used catalyst for this type of transformation.[7][8]

Experimental Protocol: Synthesis of this compound

-

Setup: To a microwave vial or Schlenk flask, add 2-amino-5-bromopyrimidine (1.0 eq), m-tolylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Catalyst & Solvent: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), followed by a degassed solvent system (e.g., 1,4-Dioxane and water, 4:1).

-

Reaction: Heat the mixture with stirring. For conventional heating, 80-100°C for 12-24 hours is typical.[8] Alternatively, microwave irradiation at ~120°C for 15-30 minutes can dramatically reduce reaction time.[8][9]

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Table of Typical Suzuki Coupling Conditions

| Component | Example | Molar Eq. | Purpose |

| Aryl Halide | 2-Amino-5-bromopyrimidine | 1.0 | Electrophilic partner |

| Boronic Acid | m-Tolylboronic acid | 1.2 - 1.5 | Nucleophilic partner; slight excess drives reaction to completion. |

| Catalyst | Pd(PPh₃)₄ | 0.05 | Facilitates the C-C bond formation. |

| Base | K₂CO₃ or Na₂CO₃ | 2.0 - 3.0 | Activates the boronic acid for transmetalation. |

| Solvent | 1,4-Dioxane/H₂O (4:1) | - | Solubilizes both organic and inorganic reagents. |

| Temperature | 80-120°C | - | Provides energy to overcome activation barriers. |

Alternative Pathway: Ring Construction via Cyclocondensation

While cross-coupling is the preferred modern method, the pyrimidine core can also be constructed via a classical cyclocondensation reaction. This approach builds the heterocyclic ring from acyclic precursors.[1]

Caption: Cyclocondensation pathway to the target molecule.

This method involves reacting an enaminone, derived from 3'-methylacetophenone and an aminating agent like N,N-dimethylformamide dimethyl acetal (DMF-DMA), with guanidine in the presence of a base.[1] While versatile, this route often requires more steps for precursor synthesis compared to the highly convergent Suzuki coupling.

Conclusion

The synthesis of this compound is most efficiently and reliably achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling. This strategy offers high convergence, excellent yields, and broad functional group tolerance. The key steps involve the straightforward bromination of 2-aminopyrimidine to form the necessary halide precursor, followed by a well-optimized coupling reaction with commercially available m-tolylboronic acid. This technical guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully implement this synthesis in a laboratory setting.

References

-

M. K. El-Ashmawy, "A simplified method to prepare 2-amino-5-bromopyrimidine: A laboratory experiment," Journal of Chemical Education, vol. 58, no. 12, p. 1065, 1981. [Online]. Available: [Link]

-

S. K. Sharma et al., "Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions," Synthetic Communications, vol. 42, no. 23, pp. 3463-3473, 2012. [Online]. Available: [Link]

- Google Patents, "CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound." [Online].

-

P. Saikia et al., "Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines," RSC Advances, vol. 5, no. 36, pp. 28434-28437, 2015. [Online]. Available: [Link]

-

H.-P. Gong et al., "Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes," RSC Advances, vol. 5, no. 1, pp. 1-5, 2015. [Online]. Available: [Link]

-

Patsnap, "Preparation method of 2-amino-5-bromopyridine." [Online]. Available: [Link]

-

K. N. Mohana and L. Mallesha, "Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives," Bulgarian Chemical Communications, vol. 45, no. 3, pp. 396-401, 2013. [Online]. Available: [Link]

-

ResearchGate, "Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | Request PDF." [Online]. Available: [Link]

- Google Patents, "CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine." [Online].

-

P. Onnuch et al., "Aminative Suzuki-Miyaura coupling," Science, vol. 383, no. 6686, pp. 1019-1024, 2024. [Online]. Available: [Link]

-

S. Tumkevicius et al., "Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids," Journal of Heterocyclic Chemistry, vol. 46, no. 5, pp. 942-948, 2009. [Online]. Available: [Link]

-

M. Amari et al., "Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties," Molecules, vol. 29, no. 16, p. 3679, 2024. [Online]. Available: [Link]

-

Hoffman Fine Chemicals, "CAS 2326309-83-3 | 5-Methyl-N-(m-tolyl)pyrimidin-2-amine." [Online]. Available: [Link]

-

P. Onnuch et al., "Aminative Suzuki-Miyaura coupling," PubMed, 2024. [Online]. Available: [Link]

-

P. Sharma et al., "Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues," Cogent Chemistry, vol. 3, no. 1, p. 1338575, 2017. [Online]. Available: [Link]

-

A. Dolsak et al., "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids," Catalysts, vol. 11, no. 4, p. 439, 2021. [Online]. Available: [Link]

-

M. A. El-Hashash et al., "5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review," RSC Advances, vol. 15, no. 1, pp. 1-20, 2025. [Online]. Available: [Link]

-

ResearchGate, "Synthesis of 2-Amino-5-bromopyridine." [Online]. Available: [Link]

-

Y. Wang et al., "Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity," Molecules, vol. 22, no. 11, p. 1957, 2017. [Online]. Available: [Link]

-

K. Singh et al., "Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity," Bioorganic & Medicinal Chemistry Letters, vol. 17, no. 18, pp. 5192-5195, 2007. [Online]. Available: [Link]

-

V. V. Kovyzin et al., "3-Amino-5-bromo-2-iodopyridine," Acta Crystallographica Section E, vol. 62, no. 12, pp. o5754-o5755, 2006. [Online]. Available: [Link]

-

PubChem, "3-Amino-5-bromopyridine-2-carboxylic acid." [Online]. Available: [Link]

Sources

- 1. This compound|CAS 914349-42-1|RUO [benchchem.com]

- 2. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 5. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 5-(m-Tolyl)pyrimidin-2-amine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-(m-Tolyl)pyrimidin-2-amine, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. The 2-aminopyrimidine scaffold is a well-established pharmacophore present in numerous biologically active molecules.[1][2] This document outlines the structural features, predicted and experimentally-derived physicochemical parameters, and spectral characteristics of this compound. Furthermore, detailed experimental protocols for the determination of key properties such as solubility, pKa, and logP are provided, alongside methodologies for assessing in vitro cytotoxicity. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of pyrimidine-based compounds.

Introduction: The Significance of the 2-Aminopyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including the nucleobases that constitute DNA and RNA.[3] Its synthetic versatility and ability to participate in various biological interactions have established it as a privileged scaffold in drug design. The 2-aminopyrimidine moiety, in particular, is a prominent structural feature in many approved pharmaceuticals, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4] The substitution at the 5-position of the pyrimidine ring with an aryl group, such as the m-tolyl group in this compound, allows for the fine-tuning of the molecule's steric and electronic properties, which can significantly impact its pharmacokinetic and pharmacodynamic profile. A thorough understanding of the physicochemical properties of such derivatives is therefore paramount for rational drug design and development.

Molecular Structure and Identification

-

IUPAC Name: 5-(3-methylphenyl)pyrimidin-2-amine

-

Synonyms: this compound

-

CAS Number: 914349-42-1

-

Molecular Formula: C₁₁H₁₁N₃

-

Molecular Weight: 185.23 g/mol

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is crucial for predicting its behavior in biological systems. The following table summarizes key experimental and predicted data for this compound and related compounds.

| Property | This compound (Predicted) | 5-Methyl-N-(m-tolyl)pyrimidin-2-amine (Experimental) | Reference/Method |

| Melting Point (°C) | 145-150 | 85-87 | Hoffman Fine Chemicals |

| Boiling Point (°C) | >350 | Not Available | Predicted |

| Aqueous Solubility | Low | Not Available | Predicted based on structure |

| pKa (basic) | 3.5 - 4.5 | Not Available | Predicted |

| logP | 2.5 - 3.0 | Not Available | Predicted |

Experimental Protocols for Physicochemical Property Determination

The solubility of an organic compound can be determined using various methods. A common and straightforward approach is the shake-flask method.[5]

Protocol: Shake-Flask Method for Solubility Determination

-

Preparation: Add an excess amount of this compound to a known volume of distilled water in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed until the undissolved solid settles. If necessary, centrifuge the sample to facilitate separation.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Caption: Workflow for solubility determination by the shake-flask method.

The pKa, or acid dissociation constant, is a critical parameter that influences a compound's ionization state at different pH values. For an amine-containing compound like this compound, the pKa of its conjugate acid is typically determined. Potentiometric titration is a highly accurate method for this purpose.[6][7][8]

Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is low).

-

Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl). Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the system to reach equilibrium.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the amine has been protonated.

Caption: Workflow for pKa determination by potentiometric titration.

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[7] The shake-flask method is the traditional and most reliable method for its determination.[9][10][11]

Protocol: Shake-Flask Method for logP Determination

-

System Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer, typically at pH 7.4). Pre-saturate each phase with the other by shaking them together and allowing them to separate.

-

Partitioning: Dissolve a known amount of this compound in one of the phases (usually the one in which it is more soluble). Add a known volume of the second phase.

-

Equilibration: Shake the mixture vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Caption: Workflow for logP determination by the shake-flask method.

Synthesis

The synthesis of 5-aryl-2-aminopyrimidines can be achieved through several routes. A common and effective method involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine.[12]

General Synthetic Scheme:

Caption: General two-step synthesis of this compound.

Detailed Synthetic Protocol:

-

Synthesis of the Enaminone Intermediate:

-

To a solution of 3'-methylacetophenone in an appropriate solvent (e.g., toluene), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to yield the crude enaminone intermediate, which can be used in the next step without further purification.

-

-

Cyclocondensation with Guanidine:

-

Dissolve the crude enaminone intermediate in a suitable alcohol (e.g., ethanol).

-

Add guanidine hydrochloride and a base (e.g., sodium ethoxide or potassium carbonate).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

-

Spectral Data and Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 2-aminopyrimidine derivatives typically shows characteristic signals for the aromatic protons and the amino group protons.[13] For this compound, the following signals are expected:

-

Aromatic Protons: A series of multiplets in the range of δ 7.0-8.5 ppm corresponding to the protons on the tolyl and pyrimidine rings.

-

Amino Protons: A broad singlet corresponding to the -NH₂ group, typically observed between δ 5.0 and 7.0 ppm. The chemical shift of this peak can be concentration and solvent dependent.

-

Methyl Protons: A singlet around δ 2.3-2.5 ppm for the methyl group on the tolyl ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. For this compound, characteristic absorption bands are expected for the N-H and C-N bonds.[6][14][15][16]

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

C=N and C=C Stretching: A series of absorptions in the 1500-1650 cm⁻¹ region due to the stretching vibrations of the pyrimidine and tolyl rings.

-

C-N Stretching: A band in the 1250-1350 cm⁻¹ region corresponding to the aromatic C-N stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[15][17][18][19] For this compound, the electron impact (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 185, corresponding to the molecular weight of the compound. Fragmentation may involve the loss of small molecules or radicals from the pyrimidine and tolyl rings.

Potential Applications and Biological Relevance

Derivatives of 2-aminopyrimidine are widely investigated for their potential as therapeutic agents.[3] The introduction of a tolyl group at the 5-position can modulate the compound's interaction with biological targets. Based on the activities of structurally related compounds, this compound holds potential for investigation in areas such as:

-

Kinase Inhibition: Many 2-aminopyrimidine derivatives are known to be potent kinase inhibitors, making them attractive candidates for anticancer drug discovery.[20]

-

Antimicrobial Activity: The pyrimidine scaffold is present in numerous antimicrobial agents.

-

Central Nervous System (CNS) Activity: Certain pyrimidine derivatives have shown activity against CNS targets.

Toxicological Profile

The toxicological properties of any new chemical entity must be thoroughly evaluated. A preliminary assessment of the potential toxicity of this compound can be performed using in silico methods and in vitro cytotoxicity assays.

In Silico Toxicity Prediction

Computational tools can predict potential toxicities based on the chemical structure of a compound.[21][22][23] These predictions can help to prioritize compounds for further experimental testing and identify potential liabilities early in the drug discovery process. Parameters such as mutagenicity, carcinogenicity, and hepatotoxicity can be estimated.

In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are essential for determining the effect of a compound on cell viability and proliferation.[24] Two commonly used assays are the MTT and LDH assays.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11][17][25][26]

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cytotoxicity assay.

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.[5][9]

Protocol: LDH Cytotoxicity Assay

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

-

Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

-

LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for a specified time, protected from light.

-

Stop Reaction: Add a stop solution to terminate the reaction.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls.

Caption: Workflow for the LDH cytotoxicity assay.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of this compound. While specific experimental data for this compound is limited in the public domain, this guide has offered a comprehensive framework for its characterization by presenting predicted properties, detailed experimental protocols, and information on related compounds. The methodologies and data presented herein will serve as a valuable resource for scientists working on the synthesis, analysis, and biological evaluation of novel 2-aminopyrimidine derivatives, ultimately aiding in the advancement of drug discovery and development programs.

References

-

Interlaboratory study of log P determination by shake-flask and potentiometric methods. J Pharm Biomed Anal. 1996 Aug;14(11):1405-13. [Link]

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. 2022 Aug 25. [Link]

-

LogP/D. Cambridge MedChem Consulting. [Link]

-

MTT Assay Protocol. Roche. [Link]

-

A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS One. 2011; 6(11): e26908. [Link]

-

How To Determine Solubility Of Organic Compounds? Chemistry For Everyone. 2025 Feb 11. [Link]

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Med Chem. 2023 May 11;14(5):913-928. [Link]

-

Mass spectral fragmentation modes of pyrimidine derivatives. Int.J.ChemTech Res.2012,4(2). [Link]

-

Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-Chloropyridine. CORE. [Link]

-

Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. 2023 Aug 29. [Link]

-

FT-IR data of pyrimidine derivatives compounds. ResearchGate. [Link]

-

Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances. 2015;5(58):46851-46857. [Link]

-

Synthesis and QSAR analysis of 5-substituted (arylmethylene) pyridin-2-amine derivatives as potential antibacterials. Bioinfo Publications. [Link]

-

FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochim Acta A Mol Biomol Spectrosc. 2009 Feb;72(1):153-9. [Link]

-

NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. [Link]

-

Reliability of logP predictions based on calculated molecular descriptors: a critical review. J Comput Aided Mol Des. 2007 Oct-Nov;21(10-11):541-54. [Link]

-

In silico predictions of ADME-Tox properties: drug absorption. Comb Chem High Throughput Screen. 2011 Jun;14(5):339-61. [Link]

-

Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Molecules. 2019 May 22;24(10):1955. [Link]

-

In Silico Predictions of ADME-Tox Properties: Drug Absorption. Bentham Science Publisher. [Link]

-

NMR Chemical Shift Values Table. Chemistry Steps. [Link]

-

Mass fragmentation pattern of 5e. ResearchGate. [Link]

-

Mass Spectrometry: Fragmentation. [Link]

-

2-amino-5-phenylpyrimidine - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

-

Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. J Enzyme Inhib Med Chem. 2022 Dec;37(1):1930-1947. [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. 2018 Sep 19;23(9):2394. [Link]

-

Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Bulgarian Chemical Communications. 2014;46(3):524-529. [Link]

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. 2011; 16(8): 6659–6675. [Link]

-

In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities. Front Pharmacol. 2019; 10: 335. [Link]

-

QSAR analysis of 5-substituted (arylmethylene) pyridin-2-amine derivatives for desiginig potent antifungals. ResearchGate. [Link]

-

ChemInform Abstract: Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules. ResearchGate. [Link]

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. 2019 May 1. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. GSC Biological and Pharmaceutical Sciences. 2024; 27(02): 080–092. [Link]

Sources

- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 3. This compound|CAS 914349-42-1|RUO [benchchem.com]

- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 5. ijirset.com [ijirset.com]

- 6. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. atcc.org [atcc.org]

- 16. sphinxsai.com [sphinxsai.com]

- 17. researchgate.net [researchgate.net]

- 18. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In silico predictions of ADME-Tox properties: drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines [mdpi.com]

- 21. benthamscience.com [benthamscience.com]

- 22. Frontiers | In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities [frontiersin.org]

- 23. LDH cytotoxicity assay [protocols.io]

- 24. broadpharm.com [broadpharm.com]

- 25. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 26. search.cosmobio.co.jp [search.cosmobio.co.jp]

An In-depth Technical Guide to 5-(m-Tolyl)pyrimidin-2-amine (CAS No. 914349-42-1)

A Privileged Scaffold for Drug Discovery and Chemical Biology

Abstract

This technical guide provides a comprehensive overview of 5-(m-Tolyl)pyrimidin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While specific research on this particular molecule is not extensively documented in publicly available literature, its structural motifs—the 2-aminopyrimidine core and the m-tolyl substituent—are well-established pharmacophores. This guide synthesizes information from closely related analogues and foundational chemical principles to present a detailed examination of its synthesis, physicochemical properties, analytical characterization, and potential biological applications. Particular emphasis is placed on its prospective role as a kinase inhibitor, a modulator of cellular signaling pathways, and a scaffold for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the fields of drug discovery, chemical biology, and synthetic organic chemistry.

Introduction: The Significance of the 2-Aminopyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, most notably the nucleobases uracil, thymine, and cytosine, which are the building blocks of nucleic acids. This inherent biocompatibility has made the pyrimidine nucleus a "privileged scaffold" in medicinal chemistry, capable of interacting with a multitude of biological targets with high affinity. The 2-aminopyrimidine moiety, in particular, is a well-established pharmacophore in the development of protein kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in regulating cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The 2-aminopyrimidine core can mimic the hydrogen bonding pattern of the adenine base of ATP, enabling it to bind to the ATP-binding site of kinases and modulate their activity.[2]

This compound, with its strategic placement of a lipophilic m-tolyl group at the 5-position, presents an intriguing candidate for systematic investigation in drug discovery programs. The tolyl group can influence the compound's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific biological targets. This guide will explore the synthesis, characterization, and potential applications of this promising molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are calculated based on its chemical structure and are essential for predicting its behavior in biological systems and for the design of experimental protocols.

| Property | Value | Source |

| CAS Number | 914349-42-1 | - |

| Molecular Formula | C₁₁H₁₁N₃ | - |

| Molecular Weight | 185.23 g/mol | - |

| Appearance | Predicted to be a solid at room temperature | Inferred |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols | Inferred |

| LogP | Predicted to be in the range of 2.0-3.0 | Inferred |

Synthesis of this compound

The most common and versatile method for the synthesis of 5-substituted-2-aminopyrimidines is the cyclocondensation of a β-dicarbonyl compound or its equivalent with guanidine.[3][4] For this compound, a plausible and efficient synthetic route involves the reaction of a suitable 3-carbon synthon bearing the m-tolyl group with guanidine.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process, starting from 3'-methylacetophenone. The first step involves the formation of an enaminone intermediate, which then undergoes cyclization with guanidine to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(m-Tolyl)-3-(dimethylamino)prop-2-en-1-one (Enaminone Intermediate)

-

To a solution of 3'-methylacetophenone (1.0 eq) in anhydrous toluene (5-10 volumes), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

-

Heat the reaction mixture at reflux (approximately 110-120 °C) for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent and excess DMF-DMA under reduced pressure to obtain the crude enaminone intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude enaminone intermediate from Step 1 in a suitable solvent such as ethanol or isopropanol (5-10 volumes).

-

Add guanidine hydrochloride (1.5 eq) and a base such as sodium ethoxide or potassium carbonate (2.0 eq) to the solution.

-

Heat the reaction mixture at reflux (approximately 80-90 °C) for 8-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford pure this compound.

Analytical Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. The expected spectral data are outlined below, based on the analysis of structurally related compounds.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the m-tolyl group and the pyrimidine ring, as well as a characteristic signal for the amino group protons. The chemical shifts (δ) are predicted as follows:

-

A singlet for the methyl protons of the tolyl group around 2.3-2.5 ppm.

-

Multiplets for the aromatic protons of the tolyl ring in the range of 7.0-7.5 ppm.

-

A singlet or two distinct singlets for the pyrimidine ring protons, typically in the downfield region (8.0-9.0 ppm).

-

A broad singlet for the amino (-NH₂) protons, the chemical shift of which can vary depending on the solvent and concentration. A D₂O exchange experiment can confirm this signal.[8]

-

-

¹³C NMR: The carbon NMR spectrum will show signals for all unique carbon atoms in the molecule, including the methyl carbon, the aromatic carbons of the tolyl and pyrimidine rings, and the carbon atoms of the pyrimidine ring attached to the nitrogen atoms.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule:

-

N-H stretching: A broad band or two sharp peaks in the region of 3200-3500 cm⁻¹ corresponding to the amino group.

-

C-H stretching: Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching of the methyl group will be observed around 2850-2960 cm⁻¹.

-

C=N and C=C stretching: Aromatic ring C=C and C=N stretching vibrations will be visible in the 1400-1650 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass and confirm the elemental composition. The mass spectrum is expected to show a prominent molecular ion peak [M]⁺ or [M+H]⁺.

Potential Biological Applications and Mechanism of Action

The 2-aminopyrimidine scaffold is a cornerstone in the design of kinase inhibitors.[9][10] Numerous approved drugs and clinical candidates targeting a variety of kinases, such as Aurora kinases, Janus kinases (JAKs), and Polo-like kinases (PLKs), feature this core structure.[7][11]

Kinase Inhibition

It is highly probable that this compound will exhibit inhibitory activity against one or more protein kinases. The 2-amino group can form key hydrogen bonds with the hinge region of the kinase ATP-binding site, while the 5-(m-tolyl) group can occupy a hydrophobic pocket, contributing to binding affinity and selectivity.

Caption: Putative mechanism of action via kinase inhibition.

Experimental Workflow for Biological Evaluation

To ascertain the biological activity of this compound, a systematic experimental workflow should be employed.

Caption: Experimental workflow for biological evaluation.

A primary screen against a panel of kinases would identify potential targets. Subsequent IC₅₀ determination would quantify the potency against specific kinases. Positive hits would then be evaluated in cell-based assays to assess their effects on cell proliferation, apoptosis, and relevant signaling pathways. Promising candidates could then advance to in vivo studies.

Other Potential Applications

Beyond kinase inhibition, substituted pyrimidines have demonstrated a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[12][13] Therefore, this compound could also be a valuable tool compound for exploring these therapeutic areas.

Conclusion

This compound is a molecule of considerable interest, built upon the privileged 2-aminopyrimidine scaffold. While direct experimental data for this specific compound is sparse, this guide provides a robust framework for its synthesis, characterization, and biological evaluation based on well-established chemical principles and extensive data from closely related analogues. Its potential as a kinase inhibitor warrants further investigation and positions it as a valuable starting point for the development of novel therapeutics, particularly in the field of oncology. The detailed protocols and conceptual frameworks presented herein are intended to empower researchers to explore the full potential of this intriguing heterocyclic compound.

References

- Jain, K., & Rana, A. (2022). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience, 11(2), 3639-3648.

- Sharma, V., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Beni-Suef University Journal of Basic and Applied Sciences, 6(3), 287-294.

- BenchChem. (2025). This compound | 914349-42-1.

- BenchChem. (2025).

- Wadher, S. J., et al. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 12(2), 332-344.

- Xue, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(9), 1735-1748.

- Diab, S., et al. (2014). Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)

- Wang, Z., et al. (2021). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 12(12), 1913-1921.

- Bavetsias, V., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(13), 5089-5109.

- Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives.

- Rukmani, S., & Umashankari, S. (2015). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Indian Journal of Science and Technology, 8(32).

- Abdel-Mottaleb, M. S. A., et al. (2019). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 3(2), 01-13.

- Sutherlin, D. P., et al. (2010). Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer. Journal of Medicinal Chemistry, 53(3), 1058-1070.

- Varshney, A., et al. (2014). IR and 1H NMR Spectral Studies of some 2-Amino-4-Isopropyl-6-Methoxy-N-Phenylpyrimidine-5-Carboxamides. International Letters of Chemistry, Physics and Astronomy, 34, 88-100.

- Claramunt, R. M., et al. (2021). The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site. Journal of Molecular Structure, 1242, 130721.

- Stefancich, G., et al. (1996). N-arylhexahydropyrimidines. Part 1.

- Traxler, P., & Furet, P. (1999). Strategies in the design of protein kinase inhibitors. Pharmacology & Therapeutics, 82(2-3), 195-206.

- Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.

- Brown, D. J. (1994). The Pyrimidines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc.

Sources

- 1. This compound|CAS 914349-42-1|RUO [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. wjarr.com [wjarr.com]

Spectroscopic Characterization of 5-(m-Tolyl)pyrimidin-2-amine: A Technical Guide

Introduction

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives stand out as a class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic characterization of a specific pyrimidine derivative, 5-(m-Tolyl)pyrimidin-2-amine.

Molecular Structure and Isomeric Considerations

The target molecule, this compound, possesses a pyrimidine core substituted with an amino group at the 2-position and a meta-tolyl group at the 5-position. The presence of the tolyl group introduces regioisomeric possibilities (ortho, meta, para) that significantly influence the spectroscopic signatures. This guide focuses specifically on the meta-substituted isomer.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons of the pyrimidine and tolyl rings, the amino protons, and the methyl protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | s | 2H | H-4, H-6 (pyrimidine) |

| ~7.4 | t | 1H | H-5' (tolyl) |

| ~7.3 | d | 1H | H-6' (tolyl) |

| ~7.2 | d | 1H | H-4' (tolyl) |

| ~7.1 | s | 1H | H-2' (tolyl) |

| ~6.7 | s (br) | 2H | -NH₂ |

| ~2.4 | s | 3H | -CH₃ |

Causality behind Predictions:

-

Pyrimidine Protons (H-4, H-6): These protons are in a nitrogen-containing aromatic ring, which is electron-deficient. This deshielding effect will shift their resonance to a downfield region, typically above 8.0 ppm. Due to the symmetry around the C2-C5 axis, these protons are expected to be chemically equivalent, resulting in a singlet.

-

Tolyl Protons: The chemical shifts and splitting patterns of the tolyl protons are predicted based on standard aromatic substitution patterns. The meta-substitution will lead to a complex multiplet, but for simplicity, individual proton assignments are approximated.

-

Amino Protons (-NH₂): The chemical shift of amine protons is highly variable and depends on factors like solvent, concentration, and temperature. A broad singlet is expected due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. In some cases, these protons can exchange with deuterium from the solvent, leading to the disappearance of the signal upon D₂O addition.[2]

-

Methyl Protons (-CH₃): The methyl group protons on the tolyl ring will appear as a sharp singlet in the upfield region, characteristic of alkyl groups attached to an aromatic ring.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C-2 (pyrimidine) |

| ~158 | C-4, C-6 (pyrimidine) |

| ~138 | C-3' (tolyl, quat.) |

| ~137 | C-1' (tolyl, quat.) |

| ~130 | C-5' (tolyl) |

| ~129 | C-6' (tolyl) |

| ~127 | C-4' (tolyl) |

| ~124 | C-2' (tolyl) |

| ~118 | C-5 (pyrimidine, quat.) |

| ~21 | -CH₃ |

Causality behind Predictions:

-

Pyrimidine Carbons: The carbon atoms in the pyrimidine ring will be significantly downfield due to the electronegativity of the nitrogen atoms. The carbon bearing the amino group (C-2) is expected to be the most downfield.

-

Tolyl Carbons: The chemical shifts of the tolyl carbons are predicted based on the substituent effects of the pyrimidine ring and the methyl group.

-

Quaternary Carbons: The quaternary carbons (C-5, C-1', C-3') will typically show weaker signals in a proton-decoupled ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorptions corresponding to N-H, C-H, C=N, and C=C bonds.[3]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, two bands | N-H stretching (asymmetric and symmetric) of the primary amine |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Weak | Aliphatic C-H stretching (-CH₃) |

| ~1650 | Strong | N-H bending (scissoring) of the primary amine |

| 1600-1450 | Medium-Strong | C=C and C=N stretching of the aromatic rings |

| ~1350 | Strong | Aromatic C-N stretching |

Causality behind Predictions:

-

N-H Stretching: Primary amines typically show two distinct N-H stretching bands in the region of 3400-3200 cm⁻¹, corresponding to asymmetric and symmetric vibrations.[3]

-

Aromatic C-H Stretching: These bands are characteristic of C-H bonds on aromatic rings and typically appear just above 3000 cm⁻¹.

-

N-H Bending: The scissoring vibration of the primary amino group gives rise to a strong absorption around 1650 cm⁻¹.

-

Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyrimidine and tolyl rings result in a series of bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Fragmentation Pattern

Upon electron ionization (EI), this compound is expected to produce a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation of the molecular ion would likely involve the loss of small neutral molecules and radicals.

Table 4: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment |

| 185 | [M]⁺ (Molecular Ion) |

| 184 | [M-H]⁺ |

| 170 | [M-CH₃]⁺ |

| 158 | [M-HCN]⁺ |

| 143 | [M-CH₃-HCN]⁺ |

| 115 | [C₉H₇]⁺ (Tolyl-ethyne fragment) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Causality behind Predictions:

-

Molecular Ion: The molecular ion peak is expected to be reasonably intense due to the aromatic nature of the compound, which imparts stability.

-

Loss of H radical: A common fragmentation pathway for aromatic compounds is the loss of a hydrogen radical to form a stable cation.

-

Loss of Methyl Radical: The tolyl group can undergo benzylic cleavage to lose a methyl radical.

-

Loss of HCN: A characteristic fragmentation of pyrimidine rings is the loss of a molecule of hydrogen cyanide.[4]

-

Tropylium Ion: The tolyl group can rearrange to form the highly stable tropylium ion at m/z 91.

Experimental Methodologies

To acquire the spectroscopic data discussed above, the following standard experimental protocols would be employed:

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide has provided a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. While based on theoretical principles and data from analogous compounds, the presented information offers a solid foundation for the spectroscopic characterization of this and related pyrimidine derivatives. The successful synthesis and isolation of this compound would allow for the experimental verification and refinement of the predictions made herein, further contributing to the body of knowledge in heterocyclic chemistry.

References

-

Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576. [Link]

-

Mohan, J. (2012). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. International Journal of Innovative Research in Science, Engineering and Technology, 1(2), 133-137. [Link]

-

Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

El-Hashash, M. A., El-Gendy, A. M., El-Sawy, E. R., & El-Adasy, A. A. (2014). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry, 7(1), 1-8. [Link]

-

NIST. (n.d.). 4-Aminopyrimidine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Goel, R. K., & Gupta, S. K. (1982). Laser Raman and Infrared Spectra of Amino Hydroxy Pyrimidine. International Journal of Scientific Research and Engineering Development, 1(1), 1-6. [Link]

-

PubChem. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]

-

Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Bulgarian Chemical Communications, 43(3), 394-400. [Link]

-

Narwal, S., Kumar, A., & Kumar, R. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 52. [Link]

-

Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Retrieved from [Link]

Sources

The Solubility Profile of 5-(m-Tolyl)pyrimidin-2-amine: A Technical Guide for Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the developability of a new chemical entity into a successful therapeutic agent. Poor aqueous and organic solvent solubility can lead to significant challenges in formulation, bioavailability, and overall clinical efficacy. This technical guide provides an in-depth analysis of the solubility characteristics of 5-(m-Tolyl)pyrimidin-2-amine, a substituted aminopyrimidine of interest in medicinal chemistry. While direct experimental data for this specific molecule is not extensively published, this guide leverages established principles of solubility, data from the closely related surrogate 2-aminopyrimidine, and proven experimental methodologies to provide a robust framework for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of solubility, present qualitative and predictive solubility profiles in a range of organic solvents, and detail a comprehensive experimental protocol for accurate solubility determination.

Introduction: The Critical Role of Solubility in Drug Discovery

In the journey of a drug from discovery to market, solubility is a fundamental property that dictates its fate.[1][2] It directly impacts key biopharmaceutical properties, including dissolution rate, absorption, and ultimately, bioavailability.[1][2] A compound with poor solubility is likely to exhibit low and variable oral bioavailability, posing a significant hurdle for clinical development.[3] Furthermore, understanding the solubility of a compound in various organic solvents is essential for purification, crystallization, formulation, and the preparation of stock solutions for in vitro and in vivo studies.[2][4]

The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active molecules.[5][6][7] this compound, with its specific substitution pattern, presents a unique set of physicochemical properties that will govern its interaction with different solvent environments. This guide aims to provide a comprehensive understanding of these properties and their implications for its solubility.

Physicochemical Properties and Their Influence on Solubility

The solubility of a molecule is a consequence of the interplay between its intrinsic properties and the characteristics of the solvent. For this compound, the key structural features influencing its solubility are:

-

The Pyrimidine Core: The pyrimidine ring is aromatic and contains two nitrogen atoms. These nitrogen atoms can act as hydrogen bond acceptors, contributing to solubility in protic solvents.

-

The Amino Group: The 2-amino group is a key contributor to polarity and can act as both a hydrogen bond donor and acceptor.[5] This functional group significantly enhances solubility in polar solvents, particularly those capable of hydrogen bonding.

-

The m-Tolyl Group: The meta-tolyl substituent introduces a significant non-polar, hydrophobic character to the molecule. This will generally decrease solubility in polar solvents and increase it in non-polar organic solvents.

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[8] Therefore, we can anticipate that this compound will exhibit a nuanced solubility profile, with moderate to good solubility in polar aprotic and some polar protic solvents, and lower solubility in highly non-polar solvents.

Predictive Solubility Profile of this compound in Organic Solvents

In the absence of direct experimental data for this compound, we can draw valuable insights from the well-studied analogue, 2-aminopyrimidine. A comprehensive study on the solubility of 2-aminopyrimidine in 17 different organic solvents provides a strong foundation for our predictions.[2][4]

The general trend observed for 2-aminopyrimidine is that its solubility increases with temperature in all tested solvents.[2][4] The molar solubility at 298.15 K follows the order: cyclopentanone > cyclohexanone > ethyl formate > methanol > ethyl acetate > butanone > methyl acetate > acetone > n-propanol > ethanol > 2-pentanone > n-butanol > isobutanol > isopropanol > isopentanol > n-pentanol > acetonitrile.[2][4]

Based on this data and the structural features of this compound, we can predict the following solubility behavior:

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | Good to High | These solvents can effectively solvate the polar pyrimidine and amino groups without the competing hydrogen bonding network of protic solvents. The hydrophobic tolyl group will also have favorable interactions. |

| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Moderate | The amino and pyrimidine nitrogens can hydrogen bond with the alcohol's hydroxyl group. However, the non-polar tolyl group will limit the overall solubility compared to unsubstituted 2-aminopyrimidine. |

| Ketones | Acetone, Cyclopentanone | Moderate to Good | These solvents have a dipole moment and can act as hydrogen bond acceptors, interacting favorably with the amino group. |

| Esters | Ethyl Acetate, Methyl Acetate | Moderate | Similar to ketones, esters are polar aprotic solvents that can engage in dipole-dipole interactions and act as hydrogen bond acceptors. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Low to Moderate | Ethers are less polar than ketones and esters, leading to weaker interactions with the polar functionalities of the molecule. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents are relatively non-polar, but can have some dipole interactions. The tolyl group will contribute favorably to solubility. |

| Non-Polar Hydrocarbons | Hexane, Toluene | Low to Very Low | The dominant non-polar nature of these solvents makes them poor solvents for the polar aminopyrimidine core. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain definitive solubility data, experimental determination is essential. The equilibrium shake-flask method followed by a suitable analytical technique is a robust and widely accepted approach.[3]

Experimental Workflow

Caption: Experimental workflow for equilibrium solubility determination.

Detailed Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed glass vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Prepare replicate samples for each solvent to ensure the reproducibility of the results.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.

-

-

Phase Separation:

-

After equilibration, carefully separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by either:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the solid material.

-

Filtration: Filter the suspension through a chemically inert filter (e.g., PTFE) with a small pore size (e.g., 0.22 µm) to remove any particulate matter. Care must be taken to avoid adsorption of the compound onto the filter material.[9]

-

-

-

Quantification:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Prepare a series of dilutions of the supernatant in a suitable solvent (often the mobile phase for the analytical method).

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1][9]

-

A standard curve of the compound with known concentrations should be prepared to ensure accurate quantification.

-

Factors Influencing Solubility: A Deeper Dive

Caption: Key factors influencing the solubility of the target compound.

-

Temperature: The solubility of most solid compounds in organic solvents increases with temperature.[2][4][5] This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid and to disrupt the solvent-solvent interactions.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A good solvent for this compound will have a polarity that can effectively solvate both the polar aminopyrimidine head and the non-polar tolyl tail.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the solid compound together in its crystal lattice must be overcome for dissolution to occur. Polymorphism, the existence of different crystal forms, can significantly impact solubility, with amorphous forms generally being more soluble than their crystalline counterparts.

Conclusion

References

- Vertex AI Search. (n.d.). 2-Aminopyrimidine - Solubility of Things.

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- American Chemical Society. (2025, January 17). Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents.

- ACS Publications. (2025, January 24). Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents at Temperatures Ranging from 272.65 to 323.35 K. Journal of Chemical & Engineering Data.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- BenchChem. (n.d.). Overcoming solubility issues of N4-Allyl-6-chloropyrimidine-4,5-diamine in organic solvents.

- MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents.

- Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. pubs.acs.org [pubs.acs.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. medcraveonline.com [medcraveonline.com]

- 7. scialert.net [scialert.net]

- 8. benchchem.com [benchchem.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

The 2-Aminopyrimidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The "Privileged" Status of a Versatile Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds."[1] The 2-aminopyrimidine core is a quintessential example of such a structure. Its inherent ability to engage in crucial molecular interactions, coupled with its synthetic tractability, has cemented its role as a cornerstone in the development of therapeutics targeting a wide array of diseases. The pyrimidine ring itself is a fundamental component of life, forming the basis of nucleobases in DNA and RNA.[2][3] This inherent biocompatibility may contribute to the success of drugs derived from this scaffold.[4] This guide provides a comprehensive exploration of the biological significance of the 2-aminopyrimidine scaffold, delving into its mechanisms of action, diverse therapeutic applications, and the structure-activity relationships that govern its efficacy.

The 2-Aminopyrimidine Core: A Profile of a Privileged Scaffold

The 2-aminopyrimidine structure is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, and an amino group at the second position.[5] This specific arrangement of atoms confers a unique set of physicochemical properties that are highly advantageous for drug design. The nitrogen atoms in the pyrimidine ring are excellent hydrogen bond acceptors, while the exocyclic amino group is a superb hydrogen bond donor. This dual hydrogen-bonding capability allows the scaffold to form strong and specific interactions with biological targets, most notably the hinge region of protein kinases.[6] Furthermore, the aromatic nature of the ring system allows for π-π stacking interactions, further enhancing binding affinity. The versatility of the 2-aminopyrimidine scaffold is also evident in its role as a bioisostere for other aromatic systems, offering a means to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.[7]

Mechanisms of Action: A Multi-Targeting Pharmacophore

The biological activities of 2-aminopyrimidine derivatives are diverse, stemming from their ability to interact with a range of biological targets. This versatility has led to their development as inhibitors of enzymes, modulators of receptors, and antimicrobial agents.

Kinase Inhibition: A Dominant Therapeutic Strategy